4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole” is a complex organic molecule that contains several functional groups including an isoxazole ring and a pyrrolopyridine ring . The presence of iodine suggests that it might be used in various chemical reactions as a leaving group or a target for further functionalization .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring and the pyrrolopyridine ring in separate steps, followed by a coupling reaction . The exact methods would depend on the specific starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and pyrrolopyridine rings. The iodine atom would likely add significant weight to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole and pyrrolopyridine rings, as well as the iodine atom. The isoxazole ring is a site of high electron density, making it susceptible to electrophilic attack. The iodine atom could also be involved in various substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the iodine atom would likely make the compound relatively heavy and possibly increase its boiling point .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has shown that derivatives of pyrrolo[3,2-b]pyridine and isoxazole, such as the ones closely related to the chemical , have been synthesized and evaluated for their biological activities. For example, studies on the synthesis of new heterocycles incorporating the pyrazolopyridine moiety have revealed their potential in antimicrobial applications. The key intermediate used for synthesizing various compounds showed antimicrobial properties, highlighting the compound's relevance in developing new antimicrobial agents (Abu-Melha, 2013). Similarly, compounds synthesized from reactions involving aminoazoles with Meldrum’s acid and ketones demonstrated the ability to form heterocycles with potential biological applications (Lipson et al., 2007).
Antioxidant and Anticancer Potential
Some derivatives have been investigated for their antioxidant and anticancer activities. For instance, new pyrrolo[3,4-c]isoxazole, pyrrolo[2,3-d]-[1,2,3]triazole, and related compounds have been synthesized and evaluated for their biological activities, including their potential as anticancer agents (Amer et al., 2007). This highlights the compound's versatility and potential in medicinal chemistry, specifically in the development of new therapeutic agents targeting cancer.
Neurotropic Activity
Research into the neurotropic activity of derivatives, including the synthesis of S-alkyl derivatives of pyrazol-1-yl pyrano[3,4-c]pyridines, has shown promising results. These compounds have been found to exhibit anxiolytic and antidepressant psychotropic activity, indicating their potential use in treating neurological disorders (Dashyan et al., 2022).
Antimicrobial Evaluation
The antimicrobial evaluation of novel derivatives, such as those synthesized through iodine(III)-mediated processes, has demonstrated significant antimicrobial properties. This further underscores the importance of such compounds in the development of new antimicrobial agents, offering a potential solution to the growing issue of antimicrobial resistance (Prakash et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O/c1-6-11(7(2)17-16-6)8-3-10-12(15-4-8)9(13)5-14-10/h3-5,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMQATPKTRVTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3)I)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.